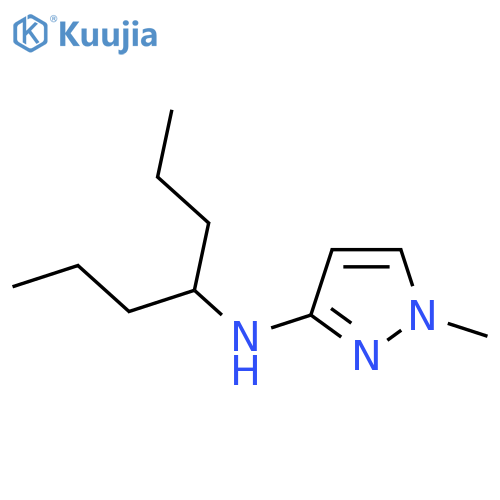

Cas no 1179211-42-7 (N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine)

1179211-42-7 structure

商品名:N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine

CAS番号:1179211-42-7

MF:C11H21N3

メガワット:195.304542303085

CID:5230955

N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine

- 1H-Pyrazol-3-amine, 1-methyl-N-(1-propylbutyl)-

-

- インチ: 1S/C11H21N3/c1-4-6-10(7-5-2)12-11-8-9-14(3)13-11/h8-10H,4-7H2,1-3H3,(H,12,13)

- InChIKey: KGLJOTVBAZPZAK-UHFFFAOYSA-N

- ほほえんだ: N(C1C=CN(C)N=1)C(CCC)CCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 144

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 29.8

N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-167191-0.05g |

N-(heptan-4-yl)-1-methyl-1H-pyrazol-3-amine |

1179211-42-7 | 0.05g |

$624.0 | 2023-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371781-50mg |

n-(Heptan-4-yl)-1-methyl-1h-pyrazol-3-amine |

1179211-42-7 | 95% | 50mg |

¥14601.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371781-500mg |

n-(Heptan-4-yl)-1-methyl-1h-pyrazol-3-amine |

1179211-42-7 | 95% | 500mg |

¥17962.00 | 2024-08-09 | |

| Enamine | EN300-167191-0.25g |

N-(heptan-4-yl)-1-methyl-1H-pyrazol-3-amine |

1179211-42-7 | 0.25g |

$683.0 | 2023-06-08 | ||

| Enamine | EN300-167191-2.5g |

N-(heptan-4-yl)-1-methyl-1H-pyrazol-3-amine |

1179211-42-7 | 2.5g |

$1454.0 | 2023-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00996690-1g |

N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine |

1179211-42-7 | 95% | 1g |

¥3220.0 | 2023-04-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00996690-5g |

N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine |

1179211-42-7 | 95% | 5g |

¥8477.0 | 2023-04-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371781-100mg |

n-(Heptan-4-yl)-1-methyl-1h-pyrazol-3-amine |

1179211-42-7 | 95% | 100mg |

¥14100.00 | 2024-08-09 | |

| Enamine | EN300-167191-0.1g |

N-(heptan-4-yl)-1-methyl-1H-pyrazol-3-amine |

1179211-42-7 | 0.1g |

$653.0 | 2023-06-08 | ||

| Enamine | EN300-167191-5.0g |

N-(heptan-4-yl)-1-methyl-1H-pyrazol-3-amine |

1179211-42-7 | 5g |

$2152.0 | 2023-06-08 |

N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

1179211-42-7 (N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 61389-26-2(Lignoceric Acid-d4)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量